molecular formula C11H12ClF3N4OS B1413172 (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide CAS No. 1858264-43-3

(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide

Cat. No.: B1413172
CAS No.: 1858264-43-3
M. Wt: 340.75 g/mol
InChI Key: ORTBZTIHPJSWQA-OMCISZLKSA-N
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Description

(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a sulfanyl-acetic acid moiety, and a hydrazide functional group. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Acetic Acid Derivatization: The acetic acid moiety is attached through esterification or amidation reactions.

    Hydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine derivatives under controlled conditions to form the hydrazide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition due to its hydrazide functional group, which can form stable complexes with metal ions and enzymes.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring and its substituents may also interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
  • 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

Uniqueness

Compared to similar compounds, (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide stands out due to its unique combination of functional groups. The presence of the hydrazide group, in particular, imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N4OS/c1-19(2)6-16-18-9(20)5-21-10-4-7(11(13,14)15)3-8(12)17-10/h3-4,6H,5H2,1-2H3,(H,18,20)/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTBZTIHPJSWQA-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide
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(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide
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(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide
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(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide
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(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide
Reactant of Route 6
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(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide

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